molecular formula C18H20BN3O4S B12341087 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine CAS No. 1350994-87-4

5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine

Cat. No.: B12341087
CAS No.: 1350994-87-4
M. Wt: 385.2 g/mol
InChI Key: JXSKRZSEAWJBCQ-UHFFFAOYSA-N
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Description

5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolo[3,2-b]pyrazine core, which is a fused heterocyclic system, and is functionalized with a phenylsulfonyl group and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield sulfone derivatives .

Mechanism of Action

The mechanism of action of 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Biological Activity

The compound 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine (CAS No. 1333344-24-3) is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H22BNO4S
  • Molecular Weight : 383.27 g/mol
  • Structure : The compound features a pyrrolo[3,2-b]pyrazine core substituted with a phenylsulfonyl group and a dioxaborolane moiety.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the phenylsulfonyl group enhances its interaction with protein targets, potentially modulating their activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies showed that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as A375/TxR cells. These effects were associated with cell cycle arrest in the G2/M phase and inhibition of colony formation .
  • IC50 values for related compounds have been reported as low as 2.4 nM against various cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity:

  • Compounds in this class have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .

Case Studies

  • Study on Antiproliferative Activity :
    • A series of experiments evaluated the antiproliferative effects of structurally similar compounds on melanoma and breast cancer cell lines.
    • Results indicated a range of IC50 values from 5.5 nM to 48.7 nM depending on structural modifications .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds could overcome P-glycoprotein-mediated drug resistance, highlighting their potential in treating resistant cancer types .

Table 1: Biological Activity Summary

Activity TypeCompound StructureIC50 Value (nM)Target Cell Line
AnticancerSimilar to pyrrolo[3,2-b]pyrazine2.4A375/TxR
AntiproliferativeVarious analogs5.5 - 48.7Melanoma & Breast Cancer
AntimicrobialRelated sulfonamide derivativesVariesVarious Bacterial Strains

Properties

CAS No.

1350994-87-4

Molecular Formula

C18H20BN3O4S

Molecular Weight

385.2 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C18H20BN3O4S/c1-17(2)18(3,4)26-19(25-17)15-12-14-16(21-11-10-20-14)22(15)27(23,24)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

JXSKRZSEAWJBCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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